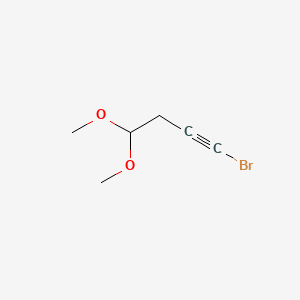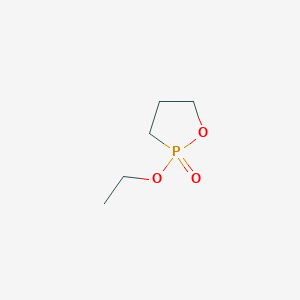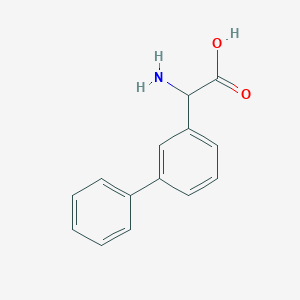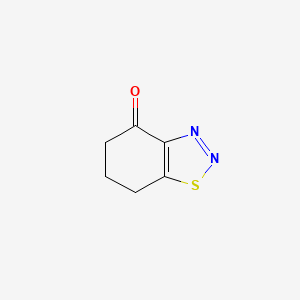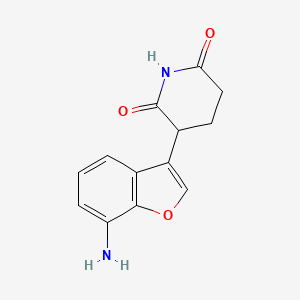![molecular formula C9H8F3N B13465042 4-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13465042.png)
4-[1-(Trifluoromethyl)cyclopropyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(Trifluoromethyl)cyclopropyl]pyridine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring. This unique structure imparts distinctive physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(Trifluoromethyl)cyclopropyl]pyridine typically involves the trifluoromethylation of a suitable precursor. One common method is the trifluoromethylation of 4-iodobenzene, followed by cyclopropanation and subsequent attachment to the pyridine ring . The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the trifluoromethylation and cyclopropanation reactions are carried out under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[1-(Trifluoromethyl)cyclopropyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[1-(Trifluoromethyl)cyclopropyl]pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[1-(Trifluoromethyl)cyclopropyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological processes, leading to the desired therapeutic or industrial effects .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethylpyridine: Shares the trifluoromethyl group but lacks the cyclopropyl ring.
Cyclopropylpyridine: Contains the cyclopropyl ring but does not have the trifluoromethyl group.
Uniqueness: 4-[1-(Trifluoromethyl)cyclopropyl]pyridine is unique due to the combination of the trifluoromethyl group and the cyclopropyl ring attached to the pyridine ring. This unique structure imparts distinctive properties, such as enhanced stability and reactivity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C9H8F3N |
|---|---|
Molekulargewicht |
187.16 g/mol |
IUPAC-Name |
4-[1-(trifluoromethyl)cyclopropyl]pyridine |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)8(3-4-8)7-1-5-13-6-2-7/h1-2,5-6H,3-4H2 |
InChI-Schlüssel |
QGQARBPCRHOKSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=NC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13464964.png)
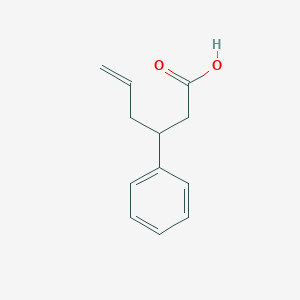
![{1-[(Benzyloxy)methyl]-4-methylidenecyclohexyl}methanol](/img/structure/B13464987.png)
